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Compound of Interest

Compound Name: 4-Methyl-5-nonanone

Cat. No.: B7856768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

ketone 4-methyl-5-nonanone (CAS: 35900-26-6, Molecular Formula: C₁₀H₂₀O). The

document presents available and predicted data for Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for the

structural elucidation and characterization of this compound. Detailed experimental protocols

and a visual workflow for spectroscopic analysis are also included to support researchers in

their laboratory endeavors.

Mass Spectrometry (MS)
Mass spectrometry of 4-methyl-5-nonanone provides critical information about its molecular

weight and fragmentation pattern, aiding in its structural identification. The electron ionization

(EI) mass spectrum is characterized by a molecular ion peak and several fragment ions

resulting from typical ketone fragmentation pathways.

Data Presentation: Mass Spectrometry

The mass spectrum of 4-methyl-5-nonanone can be obtained from the NIST WebBook.[1] The

data below highlights the most significant peaks observed in the electron ionization mass

spectrum.
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m/z (Mass-to-

Charge Ratio)

Relative Abundance

(%)

Proposed Fragment

Ion

Fragmentation

Pathway

57 100
[C₄H₉]⁺ or

[CH₃CH₂CO]⁺
α-cleavage

85 80 [C₅H₉O]⁺ α-cleavage

43 65 [C₃H₇]⁺ α-cleavage

71 40 [C₅H₁₁]⁺
Cleavage of alkyl

chain

99 30 [C₆H₁₁O]⁺ α-cleavage

156 5 [C₁₀H₂₀O]⁺• Molecular Ion (M⁺•)

Interpretation of Fragmentation

The fragmentation of 4-methyl-5-nonanone in mass spectrometry is primarily governed by two

main processes:

α-Cleavage: This is the characteristic fragmentation of ketones where the bond adjacent to

the carbonyl group is broken.[2] For 4-methyl-5-nonanone, α-cleavage can occur on either

side of the carbonyl group, leading to the formation of stable acylium ions. The most

abundant fragment at m/z 85 corresponds to the loss of a butyl radical, while the peak at m/z

99 corresponds to the loss of a propyl radical. The base peak at m/z 57 is likely due to the

butyl cation or further fragmentation.

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo this rearrangement.[2]

In 4-methyl-5-nonanone, this would involve the transfer of a hydrogen atom from the

carbon at position 7 to the carbonyl oxygen, followed by the cleavage of the β-bond, which

would result in the loss of a neutral propene molecule and the formation of a radical cation at

m/z 114.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of 4-methyl-5-nonanone is characterized by a strong absorption
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band corresponding to the carbonyl group and several bands related to the hydrocarbon

backbone.

Data Presentation: Infrared Spectroscopy

The following table summarizes the key absorption bands in the gas-phase IR spectrum of 4-
methyl-5-nonanone, as referenced from the NIST WebBook.[3]

Frequency (cm⁻¹) Intensity Vibrational Mode Functional Group

~1715 Strong C=O stretch Ketone

2850-2960 Strong C-H stretch Alkane (CH₂, CH₃)

1465 Medium C-H bend (scissoring) Alkane (CH₂)

1375 Medium C-H bend (rocking) Alkane (CH₃)

Interpretation of IR Spectrum

The most prominent feature in the IR spectrum of 4-methyl-5-nonanone is the strong

absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration in a

saturated aliphatic ketone.[1] The series of strong bands in the 2850-2960 cm⁻¹ region are due

to the C-H stretching vibrations of the methyl and methylene groups in the alkyl chains. The

bending vibrations for these C-H bonds are observed at lower frequencies, such as the

scissoring and rocking modes.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework of a molecule. While experimentally obtained high-resolution NMR

data for 4-methyl-5-nonanone is not readily available in public databases, predicted ¹H and

¹³C NMR data can offer valuable insights for structural confirmation. The following data has

been predicted using online NMR prediction tools.

Data Presentation: Predicted ¹³C NMR Spectroscopy

(Predicted for CDCl₃ solvent)
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Atom Number Predicted Chemical Shift (δ) in ppm

C1 ~14.0

C2 ~22.9

C3 ~45.5

C4 ~16.2

C5 (C=O) ~214.0

C6 ~27.9

C7 ~22.6

C8 ~13.9

C9 ~31.8

C1' (Methyl on C4) ~16.2

Data Presentation: Predicted ¹H NMR Spectroscopy

(Predicted for CDCl₃ solvent)
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Proton(s)
Predicted Chemical

Shift (δ) in ppm
Predicted Multiplicity

Predicted Coupling

Constant (J) in Hz

H on C1 ~0.9 t ~7.2

H on C2 ~1.3 m -

H on C3 ~2.4 m -

H on C4 ~2.6 m -

H on C6 ~2.4 t ~7.4

H on C7 ~1.6 sextet ~7.4

H on C8 ~1.3 sextet ~7.4

H on C9 ~0.9 t ~7.3

H on C1' ~1.1 d ~6.8

Experimental Protocols
The following are detailed, representative methodologies for the key spectroscopic

experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh approximately 10-20 mg of 4-methyl-5-nonanone.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Instrument Setup:
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Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure

correct positioning within the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field and sharp NMR signals.

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient

number of scans should be acquired to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger

number of scans is typically required. Proton decoupling is generally used to simplify the

spectrum and improve sensitivity.

Data Processing and Analysis:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain NMR spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

Place a drop of liquid 4-methyl-5-nonanone onto one salt plate (e.g., NaCl or KBr).

Place a second salt plate on top, and gently press to create a thin liquid film between the

plates.
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Instrument Setup:

Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from

atmospheric water and carbon dioxide.

Perform a background scan with the empty salt plates or an empty sample compartment.

Data Acquisition:

Place the prepared sample in the spectrometer's sample holder.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio.

Data Processing and Analysis:

The acquired spectrum is automatically ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)

Sample Introduction:

For a volatile liquid like 4-methyl-5-nonanone, a gas chromatography-mass spectrometry

(GC-MS) system is ideal. The sample is injected into the gas chromatograph, where it is

vaporized and separated from any impurities.

Ionization:

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

In Electron Ionization (EI), the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing the removal of an electron to form a molecular ion

(M⁺•) and subsequent fragmentation.
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Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier or other detector measures the abundance of each ion.

Data Analysis:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z often corresponds to the molecular ion, confirming the

molecular weight.

The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-methyl-5-nonanone.
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Workflow for Spectroscopic Analysis of 4-Methyl-5-nonanone

Sample Preparation
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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